2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate
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Overview
Description
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate is a chemical compound characterized by its nitro and dioxo groups attached to an isoindoline structure
Preparation Methods
The synthesis of 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate typically involves the nitration of an isoindoline derivative followed by esterification. One common method includes the reaction of 5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindoline with ethyl nitrate under controlled conditions. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl nitrate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate involves its interaction with molecular targets through its nitro and dioxo groups. These functional groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate include:
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate
- Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate
These compounds share the isoindoline core structure but differ in their substituents, which can significantly affect their chemical properties and applications
Properties
CAS No. |
89024-43-1 |
---|---|
Molecular Formula |
C10H7N3O7 |
Molecular Weight |
281.18 g/mol |
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl nitrate |
InChI |
InChI=1S/C10H7N3O7/c14-9-7-2-1-6(12(16)17)5-8(7)10(15)11(9)3-4-20-13(18)19/h1-2,5H,3-4H2 |
InChI Key |
DYXKIFLTFRUEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO[N+](=O)[O-] |
Origin of Product |
United States |
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